Oxazole, 2-ethyl-4,5-dihydro-5-methyl-
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Overview
Description
Oxazole, 2-ethyl-4,5-dihydro-5-methyl- is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of oxazole, characterized by the presence of an ethyl group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-ethyl-4,5-dihydro-5-methyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) . The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide packed in a reactor .
Industrial Production Methods
Industrial production of oxazole derivatives often utilizes continuous flow processes to enhance safety and efficiency. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to improve the safety profile and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-ethyl-4,5-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazole using reagents such as manganese dioxide.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, especially in the presence of electron-donating groups.
Cyclization: The compound can participate in cyclodehydration reactions to form oxazoline intermediates.
Common Reagents and Conditions
Substitution: Reagents such as dimethylformamide (DMF) and various electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding oxazole derivatives and substituted oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxazole, 2-ethyl-4,5-dihydro-5-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole, 2-ethyl-4,5-dihydro-5-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds . Additionally, its ability to undergo oxidation and cyclization reactions makes it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-oxazoline: Similar in structure but lacks the methyl group at the 5-position.
2-Methyl-2-oxazoline: Similar but has a methyl group at the 2-position instead of an ethyl group.
4,5-Dimethyl-2-ethyloxazole: Contains additional methyl groups at the 4 and 5 positions.
Uniqueness
Oxazole, 2-ethyl-4,5-dihydro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other oxazole derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
57856-70-9 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-ethyl-5-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H11NO/c1-3-6-7-4-5(2)8-6/h5H,3-4H2,1-2H3 |
InChI Key |
OIEJUWWUWZFIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCC(O1)C |
Origin of Product |
United States |
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